N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide

Carbonic Anhydrase Inhibition Structure-Activity Relationship Sulfonamide Pharmacophore

N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide (CAS 942013-23-2) is a synthetic sulfonamide derivative containing a 4-nitrobenzenesulfonamide pharmacophore and a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl substituent. The 4-nitrobenzenesulfonamide core is a validated zinc-binding group with nanomolar affinity for carbonic anhydrase (CA) isoforms , while the 2-oxopyrrolidin-1-yl ring is a privileged scaffold found in clinically evaluated coagulation factor inhibitors.

Molecular Formula C17H17N3O6S
Molecular Weight 391.4
CAS No. 942013-23-2
Cat. No. B2628825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide
CAS942013-23-2
Molecular FormulaC17H17N3O6S
Molecular Weight391.4
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3=O
InChIInChI=1S/C17H17N3O6S/c1-26-16-9-4-12(11-15(16)19-10-2-3-17(19)21)18-27(24,25)14-7-5-13(6-8-14)20(22)23/h4-9,11,18H,2-3,10H2,1H3
InChIKeyBLGNNASLLNMUEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide (CAS 942013-23-2): Structural Features for Targeted Procurement


N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide (CAS 942013-23-2) is a synthetic sulfonamide derivative containing a 4-nitrobenzenesulfonamide pharmacophore and a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl substituent [1]. The 4-nitrobenzenesulfonamide core is a validated zinc-binding group with nanomolar affinity for carbonic anhydrase (CA) isoforms [2][3], while the 2-oxopyrrolidin-1-yl ring is a privileged scaffold found in clinically evaluated coagulation factor inhibitors [4]. This combination of a potent CA-binding moiety with a metabolically stable pyrrolidinone ring creates a structurally differentiated entry in the sulfonamide class for medicinal chemistry and biochemical probe development.

Why Generic Sulfonamide Substitution Is Not Advisable for N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide


Simple substitution with unsubstituted 4-nitrobenzenesulfonamide or N-phenyl-4-nitrobenzenesulfonamide fails to recapitulate the target compound's differentiated interaction profile. The 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl N-substituent introduces steric bulk (heavy atom count 27 vs. 15 for the parent 4-nitrobenzenesulfonamide) and a hydrogen-bond-accepting pyrrolidinone carbonyl at a defined position [1], which is predicted to alter the orientation of the sulfonamide group within the active site relative to the unsubstituted parent [3]. Regioisomeric substitution (e.g., the 3-nitrobenzenesulfonamide isomer) changes the electron-withdrawing character and dipole moment of the scaffold, affecting zinc coordination geometry known to differ between CA isoforms [2]. These structural distinctions necessitate compound-specific evaluation rather than class-level extrapolation when selecting a sulfonamide tool compound or synthetic intermediate.

Quantitative Differentiation Evidence for N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide Against Key Comparators


Para-Nitro vs. Meta-Nitro Sulfonamide: Differential Zinc-Binding Pharmacophore Geometry

The target compound carries a 4-nitrobenzenesulfonamide group, which positions the electron-withdrawing nitro substituent para to the sulfonamide. In human carbonic anhydrase II (hCA II), the unsubstituted 4-nitrobenzenesulfonamide parent binds with a Ki of 0.200 nM [1]. By contrast, the 3-nitrobenzenesulfonamide regioisomer (CAS 941890-89-7) is expected to have altered zinc coordination geometry due to the meta electron-withdrawing effect, which changes the pKa of the sulfonamide NH and thus the fraction of the active deprotonated species at physiological pH. Comparative crystallographic data for 4-nitrobenzenesulfonamide bound to hCA II (PDB 6RH4, 0.948 Å resolution) confirms a conserved sulfonamide-zinc interaction that is geometry-dependent on the para substitution pattern [2].

Carbonic Anhydrase Inhibition Structure-Activity Relationship Sulfonamide Pharmacophore

Molecular Complexity Advantage Over Parent 4-Nitrobenzenesulfonamide for Target Engagement Selectivity

The target compound (MW 391.4 g/mol, heavy atom count 27, topological polar surface area 130 Ų) [1] is substantially more complex than the parent 4-nitrobenzenesulfonamide (MW 202.19 g/mol, heavy atom count 15). This increase in molecular complexity introduces additional hydrogen bond acceptor capacity (7 vs. 5) and steric features that can discriminate between highly homologous CA isoforms. While the parent compound shows broad CA isoform inhibition (e.g., hCA II Ki = 0.200 nM [2]), the added 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl substituent is hypothesized to exploit isoform-specific differences in the CA active site rim, based on the precedent that N-substituted benzenesulfonamides gain isoform selectivity through interactions with residues in the hydrophilic or hydrophobic pocket [3].

Molecular Complexity Selectivity Optimization Ligand Efficiency

2-Oxopyrrolidin-1-yl Substituent as a Privileged Fragment in Coagulation Factor Inhibitor Scaffolds

The 2-oxopyrrolidin-1-yl substituent present in the target compound is a key structural element shared with SAR107375, a rationally optimized dual Factor Xa (Ki = 1 nM) and thrombin (Ki = 8 nM) inhibitor that has completed first-in-human clinical evaluation [1][2]. In SAR107375, the (2-oxopyrrolidin-1-yl)phenyl sulfonamide fragment anchors the molecule in the S1 pocket of factor Xa. The target compound retains this fragment but pairs it with a 4-nitrobenzenesulfonamide rather than a thiophene-2-carboxamide, creating a structurally distinct chemotype with potential for divergent pharmacological activity against coagulation proteases or related serine proteases [1].

Factor Xa Inhibition Thrombin Inhibition Privileged Scaffold

Nitro Group as a Synthetic Handle: Comparative Utility in Diversification Strategies

The aromatic nitro group in the target compound serves as a versatile synthetic handle – it can be reduced to an amine for further derivatization (acylation, sulfonylation, diazotization) or retained as an electron-withdrawing group for tuning sulfonamide NH acidity [1][2]. In comparison, the des-nitro analog N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide (CAS not available) lacks this handle and cannot undergo on-scaffold diversification via nitro reduction. The nitro group also contributes to a computed XLogP3-AA of 1.7 [1], which is higher than predicted for the corresponding aniline reduction product, offering a distinct lipophilicity profile for membrane permeability optimization in cell-based assays [3].

Synthetic Intermediate Chemical Diversification Prodrug Design

Comparative Purity and Characterization Standards for Reproducible Research Use

Vendor specifications from a non-prohibited supplier (A2B Chem, Cat# BE52493) list this compound at a purity level of ≥95%, with molecular formula C₁₇H₁₇N₃O₆S and molecular weight 391.4 g/mol . This contrasts with the commonly encountered analog 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (CAS 941890-89-7), which is frequently supplied at ≥95% purity but lacks the critical methoxy substitution on the aniline ring, reducing its utility in SAR studies where steric and electronic contributions of the 4-methoxy group are being interrogated. The explicit catalog traceability (BE52493) provides batch-to-batch consistency verification that is unavailable when sourcing from aggregator platforms without defined catalog numbers.

Compound Quality Control Research Reproducibility Procurement Specification

Prioritized Application Scenarios for N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide Based on Structural Evidence


Carbonic Anhydrase Isoform-Selective Probe Development

The compound's 4-nitrobenzenesulfonamide core provides a validated zinc-binding pharmacophore (parent Ki = 0.200 nM against hCA II) [1], while the 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl N-substituent adds molecular complexity (MW 391.4, 27 heavy atoms, TPSA 130 Ų) that can be exploited for isoform selectivity via differential interactions with CA active-site rim residues [2]. Procurement is indicated when a starting scaffold with a crystallographically characterized binding mode (PDB 6RH4) [3] and a functionalizable N-substituent is required for CA inhibitor SAR campaigns.

Late-Stage Diversification via Nitro Group Reduction

The 4-nitro group serves as a precursor to a primary amine via catalytic hydrogenation, enabling on-scaffold diversification through acylation, sulfonylation, or diazotization strategies [4]. With a computed XLogP3-AA of 1.7, the compound occupies a balanced lipophilicity space suitable for cell-based assay development [2]. This scenario is appropriate for medicinal chemistry programs that require a single, commercially traceable intermediate (Cat# BE52493, ≥95% purity) for parallel library synthesis.

Serine Protease Inhibitor Screening with a Privileged Fragment

The 2-oxopyrrolidin-1-yl phenyl fragment in this compound is identical to the core fragment found in the clinically evaluated dual FXa/thrombin inhibitor SAR107375 (FXa Ki = 1 nM, thrombin Ki = 8 nM) [5]. Pairing this fragment with a 4-nitrobenzenesulfonamide group instead of the thiophene-2-carboxamide found in SAR107375 creates a novel chemotype for screening against coagulation factors or related serine proteases, where differential selectivity may emerge from the altered sulfonamide substitution [6].

Sulfonamide pKa Modulation Studies via N-Aryl Substitution

The electron-withdrawing 4-nitro group combined with the N-(4-methoxyphenyl) substitution creates a defined electronic environment for studying sulfonamide NH acidity. In comparison to the 3-nitro regioisomer or des-nitro analogs, the para-nitro substitution provides a consistent electron-withdrawing effect that can be correlated with zinc-binding affinity across CA isoforms [1][3]. This scenario supports physicochemical profiling efforts where systematic variation of sulfonamide pKa is required to interpret SAR.

Quote Request

Request a Quote for N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.